N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in a wide range of substituted benzimidazole derivatives with varying functional groups .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and coordination complexes with metals.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been investigated for its potential as a therapeutic agent in treating various diseases.
Medicine: The compound’s pharmacological properties make it a promising candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it effective against cancer cells and pathogens .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide can be compared with other benzimidazole derivatives, such as:
Albendazole: A well-known antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity against intestinal worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Properties
CAS No. |
1018163-29-5 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)16(20)17-10-15-18-12-7-3-4-8-13(12)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
XXRVOGWGIUMAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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